molecular formula C7H10BrNS B13184664 3-(3-Bromothiophen-2-yl)propan-1-amine

3-(3-Bromothiophen-2-yl)propan-1-amine

Cat. No.: B13184664
M. Wt: 220.13 g/mol
InChI Key: GJCBLVRWEHVMBX-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The compound’s structure includes a bromine atom attached to the thiophene ring and a propan-1-amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 3-(3-Bromothiophen-2-yl)propan-1-amine may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various thiophene derivatives, such as sulfoxides, sulfones, and substituted thiophenes.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)propan-1-amine involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromothiophen-2-yl)propan-1-amine
  • 3-(4-Bromothiophen-2-yl)propan-1-amine
  • 3-(3-Chlorothiophen-2-yl)propan-1-amine

Uniqueness

3-(3-Bromothiophen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position of the thiophene ring and the propan-1-amine group provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

3-(3-bromothiophen-2-yl)propan-1-amine

InChI

InChI=1S/C7H10BrNS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2,4,9H2

InChI Key

GJCBLVRWEHVMBX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CCCN

Origin of Product

United States

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